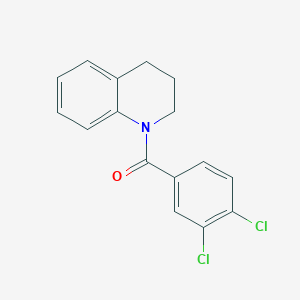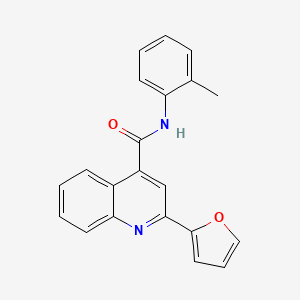
1-tert-butyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-butyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as Meldrum's acid derivative, is a heterocyclic compound with potential applications in various fields of scientific research. This molecule is composed of a pyrimidine ring, a thienyl group, and a tert-butyl group, which make it a versatile compound for chemical modifications and functionalization.
Wirkmechanismus
The mechanism of action of 1-tert-butyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione in anticancer activity involves the inhibition of the succinate dehydrogenase enzyme, which is part of the mitochondrial respiratory chain complex II. This inhibition leads to the accumulation of succinate, which can activate the hypoxia-inducible factor (HIF) pathway and induce apoptosis in cancer cells. In catalysis, this molecule can act as a bidentate ligand for transition metal complexes, which can activate the C-H bond of organic substrates and facilitate various organic reactions.
Biochemical and Physiological Effects
1-tert-butyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to exhibit anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound can induce apoptosis in cancer cells through the inhibition of the mitochondrial respiratory chain complex II, which leads to the accumulation of succinate and the activation of the HIF pathway. In addition, this molecule has been reported to exhibit antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-tert-butyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its versatility for chemical modifications and functionalization, its potential applications in various fields of scientific research, and its reported anticancer and antibacterial activities. However, the limitations of using this compound include its low solubility in water and some organic solvents, which can affect its bioavailability and reaction efficiency. In addition, the toxicity and potential side effects of this compound should be carefully evaluated before its use in lab experiments.
Zukünftige Richtungen
For the research on 1-tert-butyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione include the development of more efficient synthesis methods, the exploration of its potential applications in other fields of scientific research, such as optoelectronics and energy storage, and the evaluation of its toxicity and potential side effects in vivo. In addition, the functionalization of the thienyl and pyrimidine groups of this molecule can lead to the synthesis of new heterocyclic compounds with diverse properties and potential applications.
Synthesemethoden
The synthesis of 1-tert-butyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be achieved through a one-pot reaction of 1-tert-butyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione's acid, thiophene-2-carbaldehyde, and tert-butanol in the presence of a base catalyst such as potassium carbonate. The reaction proceeds through the formation of an enolate intermediate, which reacts with thiophene-2-carbaldehyde to form the thienylmethylene derivative. The final product can be obtained through acidification and recrystallization steps.
Wissenschaftliche Forschungsanwendungen
1-tert-butyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has potential applications in various fields of scientific research, including organic synthesis, medicinal chemistry, materials science, and catalysis. This molecule can be used as a building block for the synthesis of other heterocyclic compounds, such as pyrimidine derivatives, by functionalizing the thienyl group or the pyrimidine ring. In medicinal chemistry, this compound has been reported to exhibit anticancer activity through the inhibition of the mitochondrial respiratory chain complex II. In materials science, 1-tert-butyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be used as a precursor for the synthesis of organic semiconductors and fluorescent dyes. In catalysis, this molecule can be used as a ligand for transition metal complexes, which can catalyze a variety of organic reactions.
Eigenschaften
IUPAC Name |
1-tert-butyl-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-13(2,3)15-11(17)9(10(16)14-12(15)18)7-8-5-4-6-19-8/h4-7H,1-3H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRGLBUMCOEGNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C(=CC2=CC=CS2)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5699478.png)
![3-(2-furyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5699480.png)



![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5699503.png)
![N-[3-(difluoromethoxy)phenyl]benzamide](/img/structure/B5699504.png)
![12H-dibenzo[d,g][1,3]dioxocine](/img/structure/B5699512.png)
![3-(4-chlorophenyl)-5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5699520.png)
![4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5699525.png)



